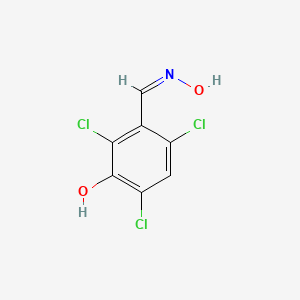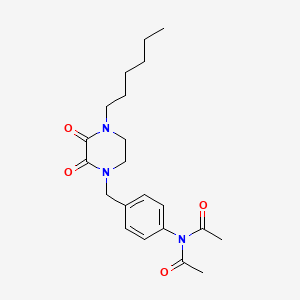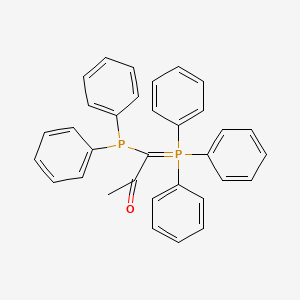
Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- is a specialized organosilicon compound characterized by the presence of fluorine atoms and phenyl groups attached to a silane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- typically involves the reaction of dimethylphenylsilane with tetrafluoroethylene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient large-scale production while maintaining consistent quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the development of bio-compatible materials and as a component in certain biochemical assays.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- involves its interaction with various molecular targets. The fluorine atoms and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, 1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[1,1,1-trimethyl-: This compound has a similar structure but with trimethyl groups instead of dimethylphenyl groups.
Benzene, 1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis-: This compound features benzene rings instead of silane.
Ethane, 1,1,2,2-tetrafluoro-: A simpler compound with only ethane and fluorine atoms.
Uniqueness
Silane, (1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[dimethylphenyl- is unique due to the presence of both fluorine atoms and phenyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
79035-75-9 |
|---|---|
Formule moléculaire |
C18H22F4Si2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
[2-[dimethyl(phenyl)silyl]-1,1,2,2-tetrafluoroethyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C18H22F4Si2/c1-23(2,15-11-7-5-8-12-15)17(19,20)18(21,22)24(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
QVWBKKPHRQYLHC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C(C(F)(F)[Si](C)(C)C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


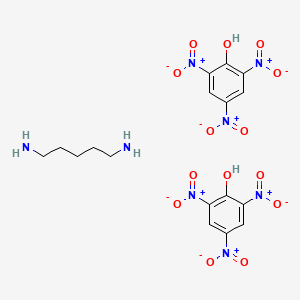

![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
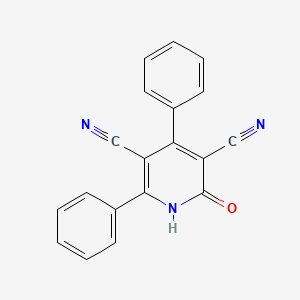
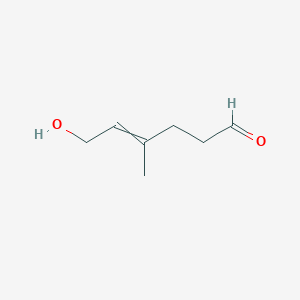
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)
